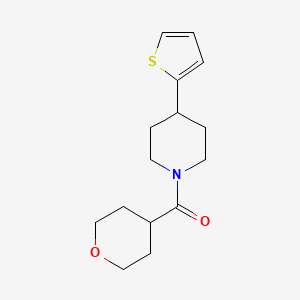
(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves complex organic reactions . In a typical procedure, the compound is synthesized in a dry reaction flask with N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is immersed in a cold well at -60 degrees and methylmagnesium bromide is added via a syringe within 8 minutes . The temperature of the cold well is raised to 0 degrees over 6 hours, then the reaction product is diluted with water and ethyl acetate and vigorously stirred for 10 minutes .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a tetrahydropyran ring and a thiophene ring attached to a piperidine ring . The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom . The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted olefin compounds . In addition, the ketone carbonyl can also be reduced to a hydroxyl group by corresponding reducing agents .Scientific Research Applications
Synthesis and Structural Analysis
The compound (tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, due to its complex structure, is of interest in various fields of chemistry and pharmacology. Research has been conducted on the synthesis and characterization of similar structures, focusing on their potential applications. For example, studies on isomorphous structures involving thiophenyl groups have shown the importance of structural analysis and disorder treatment to improve the quality of structure descriptions. These findings are crucial for understanding the chemical and physical properties of these compounds, which can lead to the development of new materials and drugs (V. Rajni Swamy et al., 2013).
Enzyme Inhibitory Activity
The thiophene-based derivatives have been evaluated for their enzyme inhibitory activities, showing potential as enzyme inhibitors. A study on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives found significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), highlighting their potential for treating diseases related to enzyme dysfunction (A. Cetin et al., 2021).
Antimicrobial and Antimycobacterial Activities
Derivatives of the compound have been synthesized and tested for their antimicrobial and phytotoxic activities. Such studies contribute to the discovery of new antimicrobial agents, which are crucial for addressing the increasing resistance to existing antibiotics. For instance, research on pyrazoline derivatives has shown antimicrobial activity, indicating the potential for these compounds to be developed into new antimicrobials (Amara Mumtaz et al., 2015).
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds with biological receptors are essential for drug discovery and development. A study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor sheds light on the conformational analysis and pharmacophore modeling, contributing to the understanding of how these compounds interact with their targets (J. Shim et al., 2002).
Synthesis of Structurally Diverse Compounds
Research into the synthesis of structurally diverse compounds using oxidative carbon-hydrogen bond activation and click chemistry demonstrates the versatility of these chemical frameworks. Such studies not only expand the chemical space of potential pharmaceuticals but also offer new routes for the synthesis of complex molecules, which can be further explored for various biological applications (Nilesh Zaware et al., 2011).
Mechanism of Action
This compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It is also a starting material for 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone which is a drug that acts as a CB2 cannabinoid receptor agonist .
properties
IUPAC Name |
oxan-4-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-15(13-5-9-18-10-6-13)16-7-3-12(4-8-16)14-2-1-11-19-14/h1-2,11-13H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBCKKFGZOMASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(tetrahydro-2H-pyran-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2436592.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2436593.png)


![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)
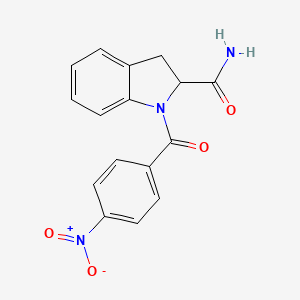
![[(1-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)thio]acetic acid](/img/structure/B2436601.png)
![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)
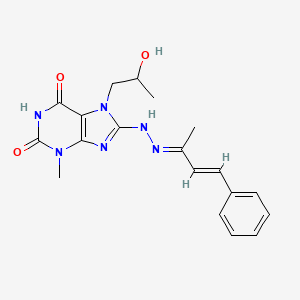
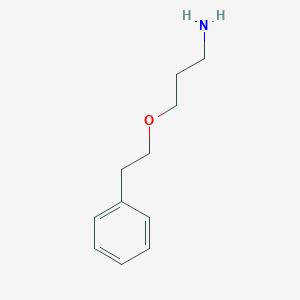
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2436607.png)
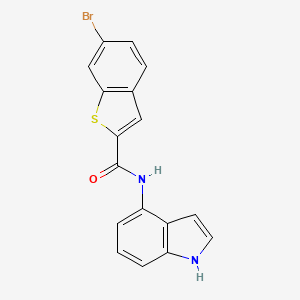
![Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride](/img/structure/B2436609.png)
![tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2436611.png)